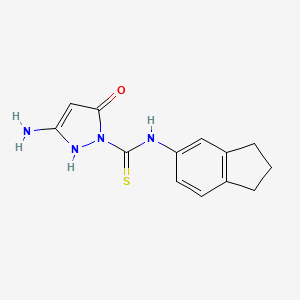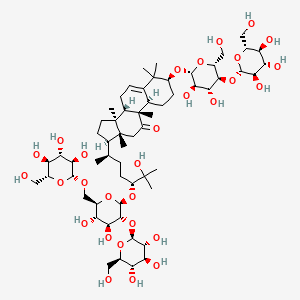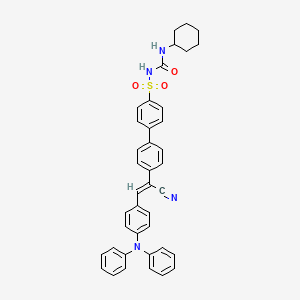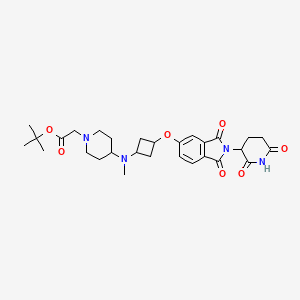![molecular formula C12H24O12 B12378118 [1-13Cgal]Lactose Monohydrate](/img/structure/B12378118.png)
[1-13Cgal]Lactose Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-13Cgal]Lactose Monohydrate is a labeled form of lactose monohydrate, where the galactose moiety is isotopically labeled with carbon-13. Lactose monohydrate itself is a disaccharide composed of glucose and galactose, commonly found in milk and dairy products. The labeling with carbon-13 makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-13Cgal]Lactose Monohydrate involves the incorporation of carbon-13 into the galactose moiety. This can be achieved through enzymatic or chemical synthesis methods. The labeled galactose is then combined with glucose to form the disaccharide lactose. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of lactose using microorganisms that can incorporate carbon-13 into the galactose moiety. The resulting product is then purified and crystallized to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions
[1-13Cgal]Lactose Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lactobionic acid.
Reduction: Reduction reactions can convert lactose into lactitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of the sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine water for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions typically involve specific temperatures and pH levels to optimize the reaction yields.
Major Products
The major products formed from these reactions include lactobionic acid from oxidation, lactitol from reduction, and various substituted lactose derivatives from substitution reactions .
Scientific Research Applications
[1-13Cgal]Lactose Monohydrate has a wide range of scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) studies to investigate the structure and dynamics of carbohydrates.
Biology: Employed in metabolic studies to trace the incorporation and utilization of lactose in biological systems.
Medicine: Utilized in diagnostic tests to study lactose metabolism and diagnose lactose intolerance.
Industry: Applied in the food industry to study the behavior of lactose in various food products and processes.
Mechanism of Action
The mechanism of action of [1-13Cgal]Lactose Monohydrate involves its incorporation into metabolic pathways where lactose is utilized. The carbon-13 label allows researchers to trace the metabolic fate of lactose, providing insights into the molecular targets and pathways involved. This includes the breakdown of lactose into glucose and galactose by the enzyme lactase and the subsequent utilization of these monosaccharides in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
[1-13Cglc]Lactose Monohydrate: Similar to [1-13Cgal]Lactose Monohydrate but with the carbon-13 label on the glucose moiety.
α-Lactose Hydrate: A different crystalline form of lactose with similar applications but without isotopic labeling.
Uniqueness
The uniqueness of this compound lies in its specific labeling of the galactose moiety with carbon-13, making it particularly useful for studies focused on the galactose component of lactose.
Properties
Molecular Formula |
C12H24O12 |
|---|---|
Molecular Weight |
361.30 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy(613C)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+;/m1./s1/i12+1; |
InChI Key |
WSVLPVUVIUVCRA-HPKHWNBYSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)
![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)

![6-Methyl-9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,7-dihydropyrido[4,3-d][2]benzazepine](/img/structure/B12378097.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)




